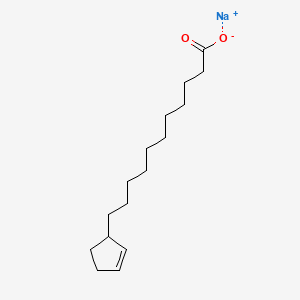
Bucloxic acid (hemicalcium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bucloxic acid (hemicalcium) is a compound known for its anti-inflammatory properties. It is a pyrazole derivative and has been used in the treatment of chronic glomerular nephropathies . The molecular formula of Bucloxic acid is C16H19ClO3, and it has a molecular weight of 294.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bucloxic acid can be synthesized through the chlorination of 4-(4’-cyclohexylphenyl)-4-oxobutanoic acid, followed by the formation of its calcium salt . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Bucloxic acid involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Bucloxic acid undergoes various chemical reactions, including:
Oxidation: Bucloxic acid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Bucloxic acid into its reduced forms.
Substitution: Bucloxic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Bucloxic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is used in the treatment of chronic glomerular nephropathies and other inflammatory conditions.
Industry: Bucloxic acid is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Bucloxic acid exerts its effects through its anti-inflammatory properties. It targets specific molecular pathways involved in inflammation, reducing the production of inflammatory mediators and alleviating symptoms associated with inflammatory conditions . The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Bucloxic acid is unique compared to other similar compounds due to its specific chemical structure and anti-inflammatory properties. Similar compounds include:
Indomethacin: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.
Ibuprofen: A widely used anti-inflammatory drug with a different mechanism of action.
Bucloxic acid stands out due to its specific use in treating chronic glomerular nephropathies and its unique chemical properties .
Propriétés
Formule moléculaire |
C32H36CaCl2O6 |
|---|---|
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
calcium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/2C16H19ClO3.Ca/c2*17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h2*6-7,10-11H,1-5,8-9H2,(H,19,20);/q;;+2/p-2 |
Clé InChI |
FKJKZQUQHXSBHB-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)



